

An In-depth Technical Guide to 7-Nitroquinoline

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 7-Nitroquinoline

Cat. No.: B188568

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **7-Nitroquinoline**, a heterocyclic aromatic compound of interest in chemical synthesis and as a potential intermediate in drug discovery. This document details its physicochemical properties, synthesis protocols, and available spectroscopic data. While direct biological activity and mechanism of action studies on **7-Nitroquinoline** are limited, this guide explores the known biological effects and signaling pathways of structurally related nitroquinoline derivatives to provide a contextual framework for future research. All quantitative data is presented in structured tables, and key experimental workflows and representative signaling pathways are visualized using diagrams.

Introduction

7-Nitroquinoline (CAS No: 613-51-4) is a nitro-substituted derivative of quinoline. The quinoline scaffold is a prominent feature in many biologically active compounds, and the introduction of a nitro group can significantly influence the molecule's electronic properties and reactivity, making it a valuable intermediate for the synthesis of more complex molecules, including potential therapeutic agents. This guide aims to consolidate the available technical information on **7-Nitroquinoline** to support research and development efforts.

Physicochemical Properties

7-Nitroquinoline is a yellow, needle-like crystalline solid.^[1] It exhibits poor solubility in water but is soluble in organic solvents such as alcohols and ketones.^[1] A summary of its key

physicochemical properties is provided in the table below.

Property	Value	Reference
CAS Number	613-51-4	--INVALID-LINK--
Molecular Formula	C ₉ H ₆ N ₂ O ₂	--INVALID-LINK--
Molecular Weight	174.16 g/mol	--INVALID-LINK--
Melting Point	132.5 °C	--INVALID-LINK--
Boiling Point (est.)	305.12 °C	--INVALID-LINK--
Appearance	Yellow needle-like crystals	--INVALID-LINK--
Solubility	Poorly soluble in water; Soluble in alcohols and ketones	--INVALID-LINK--

Synthesis of 7-Nitroquinoline

Several synthetic routes to **7-Nitroquinoline** have been reported. A common method involves the dehydrogenation of 7-Nitro-1,2,3,4-tetrahydroquinoline.

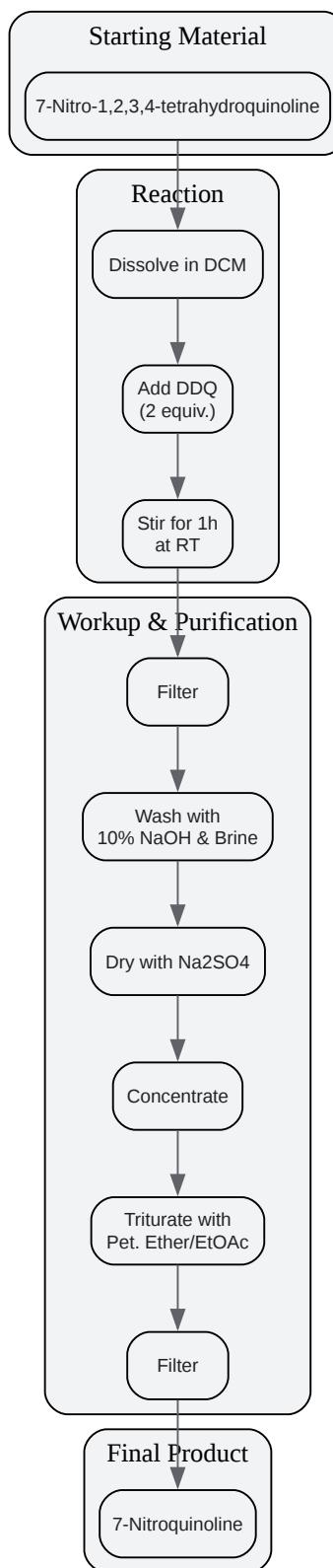
Experimental Protocol: Dehydrogenation of 7-Nitro-1,2,3,4-tetrahydroquinoline

This protocol describes the synthesis of **7-Nitroquinoline** from its tetrahydroquinoline precursor using 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) as the oxidizing agent.

Materials:

- 7-Nitro-1,2,3,4-tetrahydroquinoline
- Dichloromethane (DCM)
- 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
- 10% Sodium hydroxide solution

- Saturated sodium chloride solution
- Anhydrous sodium sulfate
- Petroleum ether
- Ethyl acetate


Equipment:

- Round-bottom flask
- Magnetic stirrer
- Filtration apparatus
- Separatory funnel
- Rotary evaporator

Procedure:

- Dissolve 7-Nitro-1,2,3,4-tetrahydroquinoline (1 equivalent) in dichloromethane.
- Add DDQ (2 equivalents) to the solution in batches at room temperature while stirring.
- Continue stirring the reaction mixture for 1 hour.
- Filter the reaction mixture and wash the filter cake with dichloromethane.
- Combine the organic phases and wash sequentially with 10% sodium hydroxide solution and saturated sodium chloride solution.^[2]
- Dry the organic phase over anhydrous sodium sulfate.
- Concentrate the solution to dryness under reduced pressure to obtain a solid.
- Stir the resulting solid in a mixture of petroleum ether and ethyl acetate (5:1) for 30 minutes.

- Filter the solid to obtain **7-Nitroquinoline**.[\[2\]](#)

[Click to download full resolution via product page](#)

Synthesis workflow for 7-Nitroquinoline.

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and purity assessment of **7-Nitroquinoline**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR data are available for **7-Nitroquinoline**, providing key insights into its chemical structure.

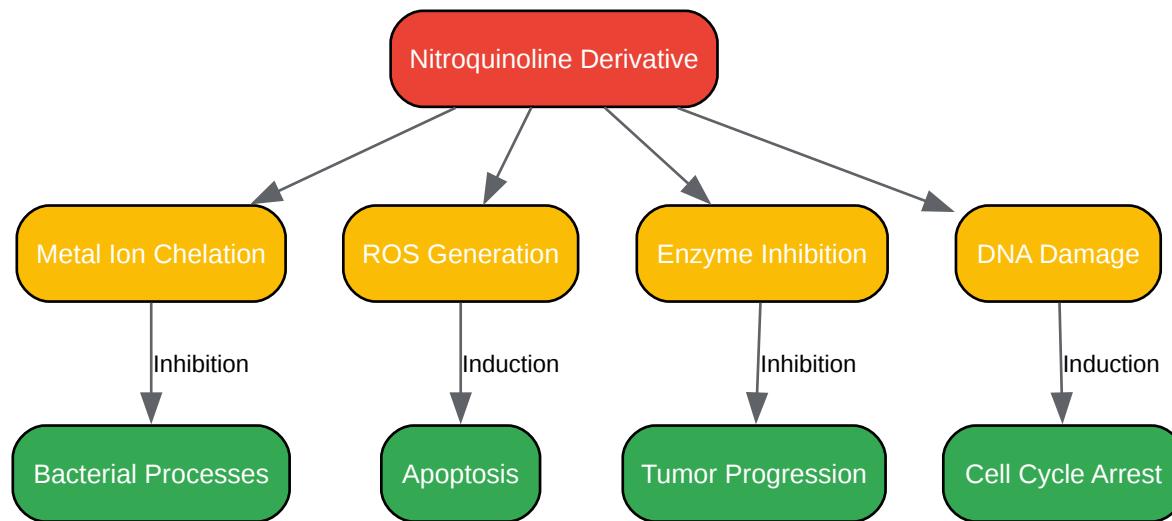
¹ H NMR	¹³ C NMR
--INVALID-LINK--	--INVALID-LINK--

Infrared (IR) Spectroscopy

IR spectroscopy can be used to identify the functional groups present in **7-Nitroquinoline**, notably the nitro group.

Bond	Functional Group	Characteristic Absorption (cm ⁻¹)
N-O	Nitro	1500-1570 (asymmetric stretch) 1300-1370 (symmetric stretch)
C=C	Aromatic	~1600
C-H	Aromatic	~3000-3100

Biological Activity and Signaling Pathways (Context from Related Compounds)


Direct studies on the biological activity and mechanism of action of **7-Nitroquinoline** are not widely available. However, research on structurally similar nitroquinoline derivatives provides valuable insights into its potential biological relevance.

Known Activities of Related Nitroquinolines

- **Antimicrobial Activity:** Several hydroxylated nitroquinolines, such as 8-hydroxy-5-nitroquinoline (Nitroxoline), exhibit potent antimicrobial properties.^[3] This activity is often attributed to their ability to chelate metal ions, which are essential for bacterial processes like biofilm formation.^[4]
- **Anticancer Activity:** Nitroquinoline derivatives have been investigated for their anticancer effects. For instance, 4-hydroxy-**7-nitroquinoline** has shown cytotoxicity against various cancer cell lines.^[5] The proposed mechanisms include the induction of reactive oxygen species (ROS), leading to apoptosis, and the inhibition of enzymes like cathepsin B, which is involved in tumor progression.^{[4][5]} 4-Nitroquinoline-1-oxide (4NQO) has been shown to induce the formation of cellular topoisomerase I-DNA cleavage complexes, suggesting a potential mechanism of DNA damage.^[6]

Potential Signaling Pathways of Interest

Based on studies of related compounds like Nitroxoline, several signaling pathways could be relevant for the biological effects of nitroquinoline derivatives. These include pathways involved in cell survival, proliferation, and stress response.

[Click to download full resolution via product page](#)

Potential mechanisms of action for nitroquinoline derivatives.

Safety Information

7-Nitroquinoline is considered to have some toxicity and may cause irritation.[\[1\]](#) Standard laboratory safety practices should be followed when handling this compound, including the use of personal protective equipment such as gloves and safety glasses.[\[1\]](#) Avoid inhalation of dust and skin contact.[\[1\]](#)

Conclusion

7-Nitroquinoline is a valuable chemical intermediate with well-defined physicochemical properties and established synthetic routes. While direct biological data is limited, the known antimicrobial and anticancer activities of related nitroquinoline compounds suggest that **7-Nitroquinoline** and its derivatives are promising scaffolds for further investigation in drug discovery and development. This technical guide provides a foundational resource for researchers interested in exploring the potential of this compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chembk.com [chembk.com]
- 2. 7-NITRO-QUINOLINE synthesis - chemicalbook [chemicalbook.com]
- 3. Derivatives (halogen, nitro and amino) of 8-hydroxyquinoline with highly potent antimicrobial and antioxidant activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 7-Nitroquinolin-6-ol||RUO [benchchem.com]
- 5. 4-Hydroxy-7-nitroquinoline | 75770-07-9 | Benchchem [benchchem.com]
- 6. 4-nitroquinoline-1-oxide induces the formation of cellular topoisomerase I-DNA cleavage complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [An In-depth Technical Guide to 7-Nitroquinoline]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b188568#7-nitroquinoline-cas-number-and-properties\]](https://www.benchchem.com/product/b188568#7-nitroquinoline-cas-number-and-properties)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com